molecular formula C11H9NO4 B565880 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid CAS No. 1152495-52-7

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

Cat. No. B565880
CAS RN: 1152495-52-7
M. Wt: 219.196
InChI Key: VROBXYCNRXJCMR-UHFFFAOYSA-N
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Description

“2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1152495-52-7 . It has a molecular weight of 219.2 . The IUPAC name for this compound is oxo(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Mechanism of Action

Target of Action

It is a derivative of 3,4-dihydro-2-quinolone, which is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .

Mode of Action

It is used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . This suggests that it may interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the production of nitric oxide.

Biochemical Pathways

Given its role as a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that it may affect the nitric oxide synthesis pathway.

Result of Action

As a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that its action may result in a decrease in the production of nitric oxide at the cellular level.

properties

IUPAC Name

2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROBXYCNRXJCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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